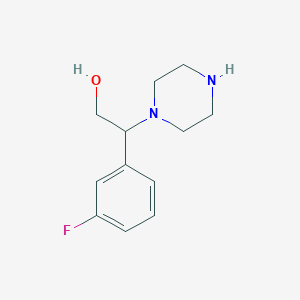
2-(3-Fluorophenyl)-2-piperazin-1-ylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Fluorophenyl)-2-piperazin-1-ylethanol” appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the compound .Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions, including acylation, alkylation, and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring could impact the compound’s solubility and reactivity .科学的研究の応用
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
Researchers have synthesized compounds incorporating a piperazine receptor and aryl group, functioning as fluorescent logic gates. These compounds demonstrate the ability to reconfigure their logic behavior based on solvent polarity, offering potential tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Antimycobacterial Activity
A study designed and synthesized novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides, exploring their antimycobacterial properties. These compounds showed promising activity against M. tuberculosis, indicating their potential as new antimycobacterials with low toxicity against human cells (Goněc et al., 2017).
Serotonin and Dopamine Receptor Antagonists
The development of compounds with 5-HT2 antagonist activity from a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlights the exploration of novel central nervous system (CNS) therapeutics. These compounds, featuring piperazine groups, show potential as 5-HT2 antagonists, indicating their possible use in treating CNS disorders (Watanabe et al., 1992).
PET Imaging Agents
The development of PET imaging agents, such as [18F]GBR 13119, for the dopamine uptake system, illustrates the application of fluorophenyl-piperazine derivatives in neuroscience research. These compounds aid in the study of neurological disorders and the functioning of the brain's dopaminergic system (Haka et al., 1989).
Noncataleptogenic Antipsychotics
Research into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists has led to the synthesis of 1-(4-fluorophenyl)-1H-indoles. This work is aimed at developing antipsychotic medications with profiles similar to clozapine, demonstrating the therapeutic potential of fluorophenyl-piperazine derivatives in psychiatry (Perregaard et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVILSICNXCPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
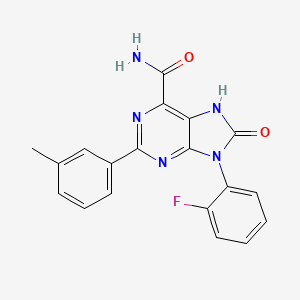

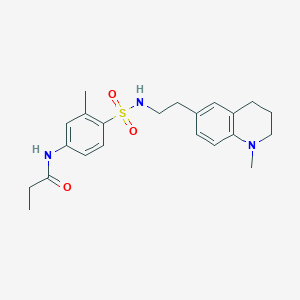
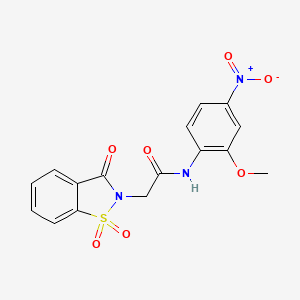
![3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea](/img/structure/B2689909.png)
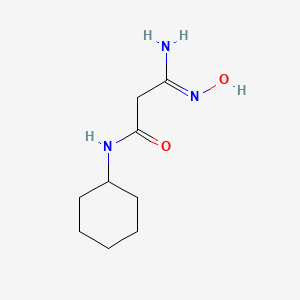

![4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2689914.png)
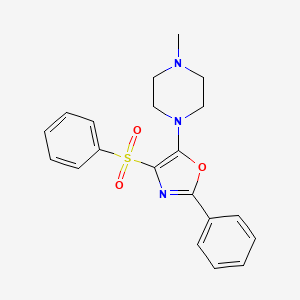
![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)

